

In-Depth Technical Guide: Tubulin Inhibitor 21

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Compound of Interest

Compound Name: *Tubulin inhibitor 21*

Cat. No.: *B12414472*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tubulin Inhibitor 21**, a novel chalcone-melatonin hybrid compound demonstrating significant potential as an anticancer agent. This document details its chemical structure, quantitative biological data, and the experimental protocols utilized in its evaluation.

Core Chemical Structure and Properties

Tubulin Inhibitor 21, also identified as compound 6f in the primary literature, is a synthetic molecule designed through the hybridization of chalcone and melatonin pharmacophores.^{[1][2]} This strategic combination aims to leverage the known anticancer properties of chalcones with the favorable biological profile of melatonin.

Chemical Identity:

Property	Value
IUPAC Name	(E)-N-(2-(1-(3-(3,4,5-trimethoxyphenyl)acryloyl)-1H-indol-3-yl)ethyl)acetamide
Molecular Formula	C28H25N3O4S
Molecular Weight	499.58 g/mol
SMILES	<chem>O=C(/C=C/c1cc(OC)c(OC)c(OC)c1)n1cc(c2c1ccccc2)CCC(=O)NC</chem>
CAS Number	Not available in the reviewed literature

Quantitative Biological Data

The biological activity of **Tubulin Inhibitor 21** has been primarily evaluated for its cytotoxic effects against colorectal cancer cell lines. The available quantitative data is summarized below.

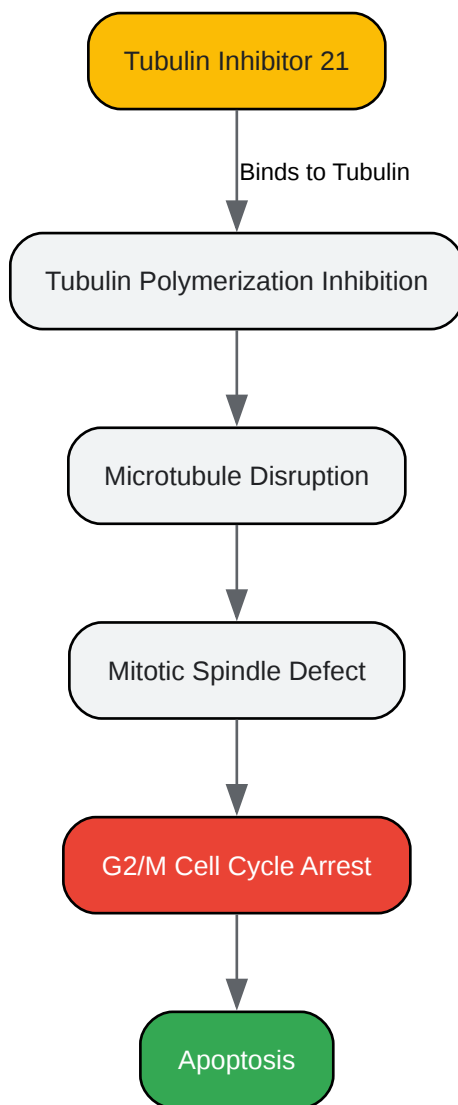
Table 1: Cytotoxic Activity of **Tubulin Inhibitor 21**

Cell Line	Cancer Type	IC50 (μM)	Exposure Time (h)
SW480	Colorectal Adenocarcinoma	0.26	48

Mechanism of Action and Signaling Pathways

Tubulin inhibitors, as a class, function by disrupting microtubule dynamics, which are critical for cell division, intracellular transport, and maintenance of cell structure. This interference leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. While the specific signaling pathways affected by **Tubulin Inhibitor 21** have not been fully elucidated in the reviewed literature, its mechanism is presumed to involve the inhibition of tubulin polymerization.

Diagram 1: General Signaling Pathway of Tubulin Inhibitors



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Caption: General signaling cascade initiated by tubulin inhibitors.

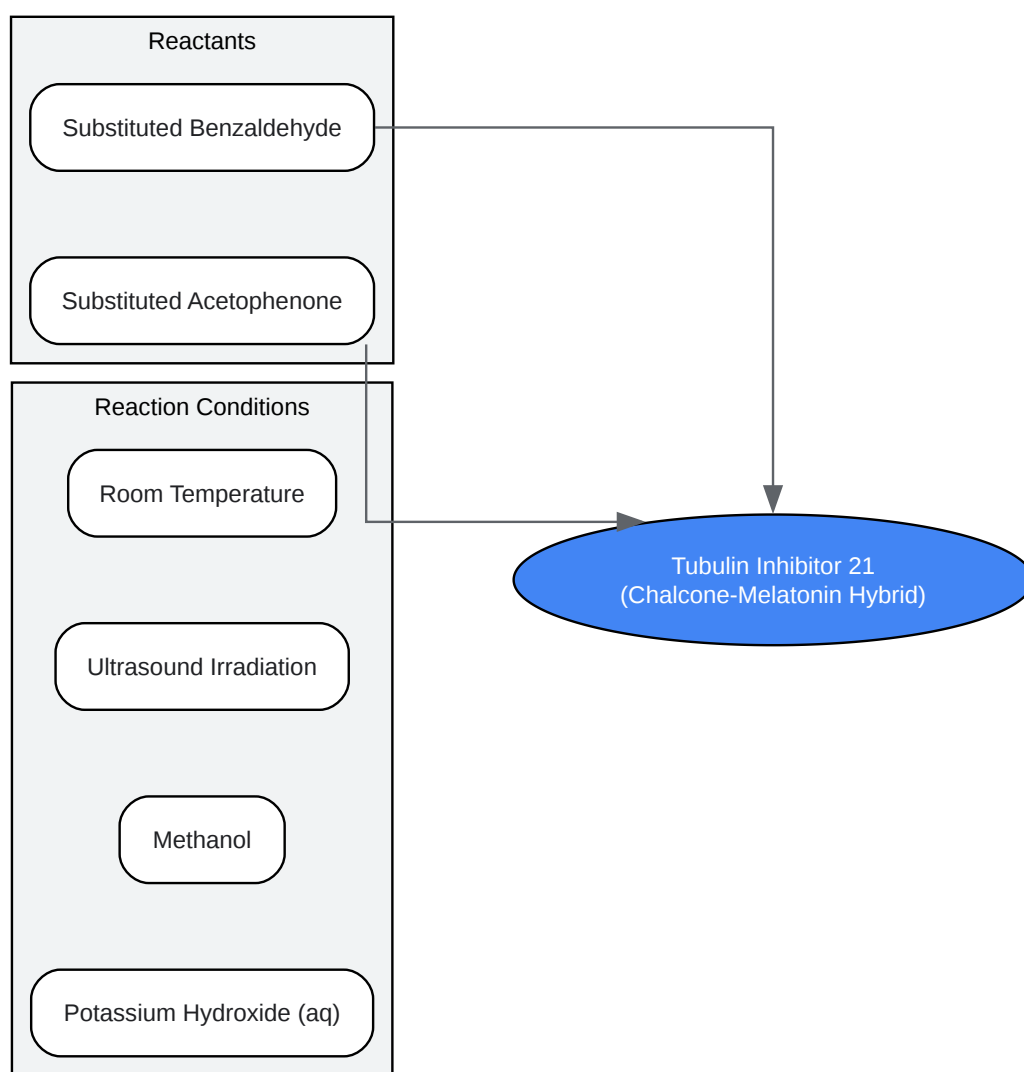
Experimental Protocols

The following sections detail the methodologies employed in the synthesis and biological evaluation of **Tubulin Inhibitor 21**.

Chemical Synthesis

Tubulin Inhibitor 21 was synthesized via an ultrasound-assisted Claisen-Schmidt condensation reaction.

Diagram 2: Synthetic Workflow



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Caption: Workflow for the synthesis of **Tubulin Inhibitor 21**.

Protocol:

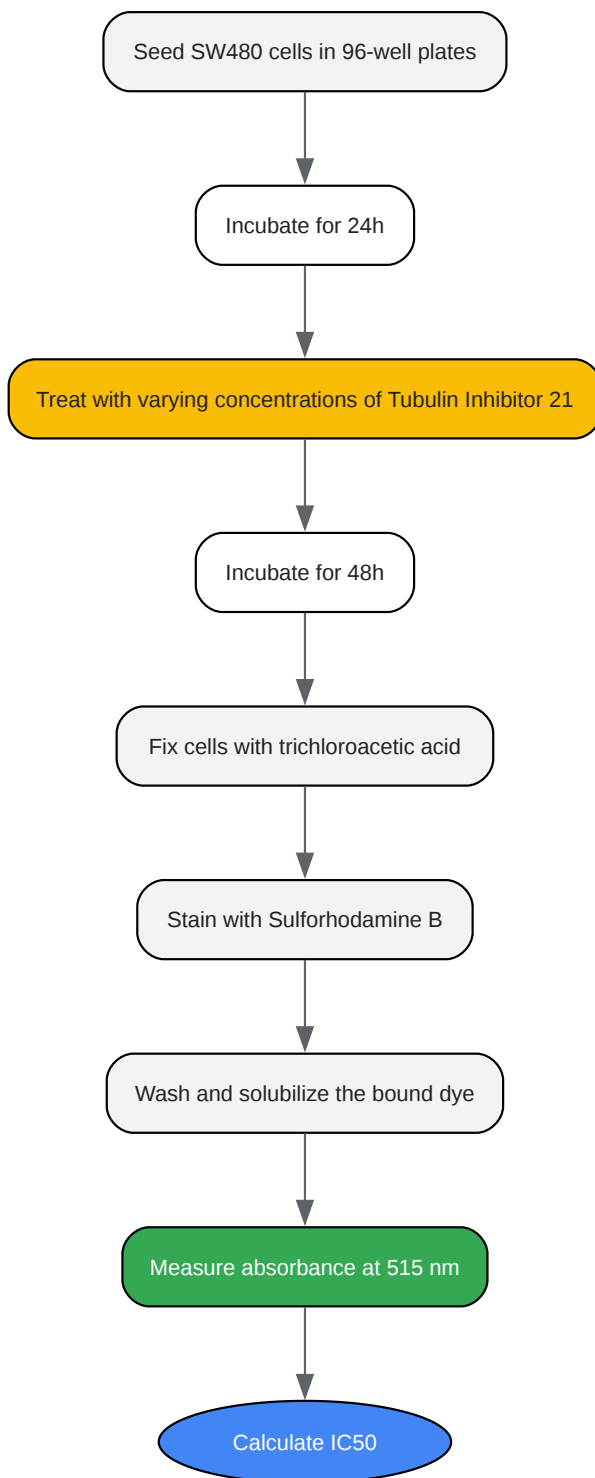
- A solution of the appropriate substituted acetophenone and substituted benzaldehyde is prepared in methanol.
- Aqueous potassium hydroxide is added to the solution.
- The reaction mixture is subjected to ultrasound irradiation at room temperature.
- The progress of the reaction is monitored by thin-layer chromatography.
- Upon completion, the product is isolated, purified, and characterized using spectroscopic methods (e.g., NMR, Mass Spectrometry).

Biological Evaluation

Cytotoxicity Assay (Sulforhodamine B Assay)

The in vitro cytotoxicity of **Tubulin Inhibitor 21** against the SW480 human colorectal adenocarcinoma cell line was determined using the sulforhodamine B (SRB) assay.

Diagram 3: Cytotoxicity Assay Workflow



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Caption: Workflow of the Sulforhodamine B cytotoxicity assay.

Protocol:

- SW480 cells are seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.
- The cells are then treated with various concentrations of **Tubulin Inhibitor 21** and incubated for 48 hours.
- Following incubation, the cells are fixed with cold trichloroacetic acid.
- The fixed cells are washed and stained with a 0.4% (w/v) solution of sulforhodamine B in 1% acetic acid.
- Unbound dye is removed by washing with 1% acetic acid.
- The protein-bound dye is solubilized with a 10 mM Tris base solution.
- The absorbance is measured at 515 nm using a microplate reader.
- The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Conclusion

Tubulin Inhibitor 21 (compound 6f) is a promising preclinical candidate with potent cytotoxic activity against colorectal cancer cells. Its unique hybrid structure offers a novel scaffold for the development of next-generation tubulin inhibitors. Further research is warranted to fully elucidate its mechanism of action, explore its efficacy in a broader range of cancer types, and evaluate its in vivo therapeutic potential.

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References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]
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